molecular formula C8H9F11O3Si B14407346 Trimethoxy(undecafluoropentyl)silane CAS No. 84464-04-0

Trimethoxy(undecafluoropentyl)silane

Katalognummer: B14407346
CAS-Nummer: 84464-04-0
Molekulargewicht: 390.22 g/mol
InChI-Schlüssel: RPPZBEXLWZWIHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethoxy(undecafluoropentyl)silane is an organosilicon compound characterized by the presence of three methoxy groups and an undecafluoropentyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy(undecafluoropentyl)silane typically involves the reaction of undecafluoropentyl iodide with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C5F11I+HSi(OCH3)3C5F11Si(OCH3)3+HI\text{C}_5\text{F}_{11}\text{I} + \text{HSi(OCH}_3\text{)}_3 \rightarrow \text{C}_5\text{F}_{11}\text{Si(OCH}_3\text{)}_3 + \text{HI} C5​F11​I+HSi(OCH3​)3​→C5​F11​Si(OCH3​)3​+HI

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using fixed bed reactors. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction with undecafluoropentyl iodide. This method is efficient and suitable for large-scale production due to its simplicity and ease of operation .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethoxy(undecafluoropentyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The fluorinated alkyl group can participate in substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Condensation: Catalyzed by acids or bases, often under mild conditions.

    Substitution: Requires specific reagents depending on the desired substitution.

Major Products

Wissenschaftliche Forschungsanwendungen

Trimethoxy(undecafluoropentyl)silane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Trimethoxy(undecafluoropentyl)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable siloxane network that imparts unique properties to the material, such as hydrophobicity and chemical resistance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethoxysilane: Lacks the fluorinated alkyl group, making it less hydrophobic.

    Triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.

    (3,3,3-Trifluoropropyl)trimethoxysilane: Contains a shorter fluorinated alkyl chain.

Uniqueness

Trimethoxy(undecafluoropentyl)silane is unique due to its long fluorinated alkyl chain, which imparts superior hydrophobicity and chemical resistance compared to other silanes. This makes it particularly valuable in applications requiring durable and water-repellent coatings .

Eigenschaften

CAS-Nummer

84464-04-0

Molekularformel

C8H9F11O3Si

Molekulargewicht

390.22 g/mol

IUPAC-Name

trimethoxy(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)silane

InChI

InChI=1S/C8H9F11O3Si/c1-20-23(21-2,22-3)8(18,19)6(13,14)4(9,10)5(11,12)7(15,16)17/h1-3H3

InChI-Schlüssel

RPPZBEXLWZWIHZ-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.